molecular formula C10H9NO2 B173968 7-methoxyisoquinolin-1(2H)-one CAS No. 16027-16-0

7-methoxyisoquinolin-1(2H)-one

Cat. No. B173968
CAS RN: 16027-16-0
M. Wt: 175.18 g/mol
InChI Key: UXAZFUABINHWGY-UHFFFAOYSA-N
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Description

7-Methoxyisoquinolin-1(2H)-one, also known as 7-methoxyisoquinolinone, is a chemical compound with a wide range of applications in scientific research. It is an isoquinoline derivative, a type of chemical compound found in many plants, and is known to have a variety of biochemical and physiological effects. 7-Methoxyisoquinolin-1(2H)-one has been studied for its potential use in treating various diseases, such as cancer, and is also used in laboratory experiments due to its unique properties.

Scientific Research Applications

Antitumor Applications

  • Lead Compound for Antitumor Activities : 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a derivative of 7-methoxyisoquinolin-1(2H)-one, demonstrated significant antiproliferative activity and inhibited tumor growth in mice. It functions as a tubulin-binding tumor-vascular disrupting agent, targeting established blood vessels in tumors (Cui et al., 2017).

Synthesis and Structure Studies

  • Novel Synthesis Approaches : Innovative synthesis methods for highly-substituted isoquinolines, including derivatives of 7-methoxyisoquinolin-1(2H)-one, have been developed, contributing to advancements in natural product syntheses and drug development (Melzer, Felber, & Bracher, 2018).
  • Structural Analysis : Research on bromo-7-methoxyisoquinoline led to the development of new compounds and provided insights into their formation mechanisms (Armengol, Helliwell, & Joule, 2000).

Marine Biology and Natural Products

  • Marine Sponge Derivatives : A new isoquinoline alkaloid derived from marine sponges, structurally related to 7-methoxyisoquinolin-1(2H)-one, demonstrated cytotoxic properties against human tumor cell lines (Rashid, Gustafson, & Boyd, 2001).

Pharmaceutical Research

  • α1-Adrenoceptor Antagonists : Derivatives of 7-methoxyisoquinolin-1(2H)-one were studied for their potential as α1-adrenoceptor antagonists, showing moderate to good activities and suggesting their potential in drug discovery (Xi et al., 2010).
  • Melatonin Receptor Agonists and Antagonists : Certain derivatives have been investigated for their roles as melatonin receptor agonists and antagonists, contributing to the understanding of melatonin binding sites (Faust et al., 2000).

Anti-HIV Research

  • HIV-1 Integrase Inhibitors : Research into 2-hydroxyisoquinoline-1,3(2H,4H)-diones, structurally similar to 7-methoxyisoquinolin-1(2H)-one, has uncovered their potential as HIV-1 integrase inhibitors, offering new avenues in anti-HIV drug development (Suchaud et al., 2014).

properties

IUPAC Name

7-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAZFUABINHWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505446
Record name 7-Methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxyisoquinolin-1(2H)-one

CAS RN

16027-16-0
Record name 7-Methoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl-3-[3-methoxy-4-(3-(2-o-methoxy-phenyl-ethyl-amino)-2-hydroxy)-propoxy)-phenethyl]-7-methoxy-isoquinolin-1(2H)-one was prepared analogous to Example 2 from 2-methyl-3-[3-methoxy-4-(2,3-epoxypropoxy)-phenethyl]-7-methoxy-isoquinolin-1(2H)-one and 2-methoxyphenyl-ethylamine.
Name
2-methyl-3-[3-methoxy-4-(2,3-epoxypropoxy)-phenethyl]-7-methoxy-isoquinolin-1(2H)-one
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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